VEGFR-IN-1

Description

Properties

IUPAC Name |

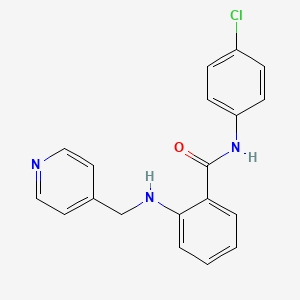

N-(4-chlorophenyl)-2-(pyridin-4-ylmethylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O/c20-15-5-7-16(8-6-15)23-19(24)17-3-1-2-4-18(17)22-13-14-9-11-21-12-10-14/h1-12,22H,13H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGPZCOONYBPZEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)Cl)NCC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60430900 | |

| Record name | N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269390-69-4 | |

| Record name | N-(4-Chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60430900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Mechanism of Action: A Technical Guide to VEGFR-IN-1 and Tyrosine Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: VEGFR-IN-1 is a potent, multi-targeted angiogenesis inhibitor. This guide provides a detailed overview of its mechanism of action, beginning with the available data for this compound and expanding to the broader, well-established principles of VEGFR tyrosine kinase inhibition. Due to the limited availability of specific primary literature for this compound (CAS 269390-69-4), this document leverages data on archetypal small-molecule VEGFR inhibitors to provide comprehensive experimental protocols and illustrate the core mechanisms of action relevant to this class of compounds. The guide presents quantitative data in structured tables and visualizes complex signaling pathways and experimental workflows using Graphviz diagrams to ensure clarity and accessibility for a technical audience.

This compound: A Profile of a Multi-Targeted Kinase Inhibitor

This compound is identified as a potent inhibitor of key receptor tyrosine kinases (RTKs) involved in angiogenesis and oncogenesis. Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2 (KDR) and VEGFR-1 (Flt-1). The inhibitory activity of this compound extends to other RTKs, including c-Kit and the Epidermal Growth Factor Receptor (EGF-R), as well as the non-receptor tyrosine kinase c-Src.

Quantitative Inhibitory Activity

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50) values against a panel of kinases. This data is crucial for understanding its selectivity and potential therapeutic applications.

| Target Kinase | Common Name | IC50 (µM) |

| KDR | VEGFR-2 | 0.02 |

| Flt-1 | VEGFR-1 | 0.18 |

| c-Kit | CD117 | 0.24 |

| EGF-R | EGFR/HER1 | 7.3 |

| c-Src | SRC | 7.0 |

| Table 1: In vitro inhibitory activity of this compound against a panel of kinases. Data sourced from commercial datasheets. |

Core Mechanism of Action: Inhibition of VEGFR Tyrosine Kinase Activity

Small-molecule inhibitors like this compound typically function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket within the catalytic domain of the VEGFR kinase. This action prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

The VEGFR Signaling Cascade

VEGF binding to its receptor, primarily VEGFR-2, on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. These phosphorylated sites act as docking stations for various signaling proteins, initiating multiple downstream pathways crucial for angiogenesis.

-

PLCγ-PKC-MAPK Pathway: Activation of Phospholipase C gamma (PLCγ) leads to the activation of Protein Kinase C (PKC) and the Mitogen-Activated Protein Kinase (MAPK/ERK) cascade, which promotes gene expression related to cell proliferation.

-

PI3K-Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a major signaling route that promotes endothelial cell survival and migration.

Experimental Protocols

Detailed methodologies are essential for the evaluation of VEGFR inhibitors. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay

This assay quantifies the direct inhibitory effect of a compound on the kinase activity of purified VEGFR.

Objective: To determine the IC50 value of an inhibitor against VEGFR-2.

Principle: A luminescent kinase assay measures the amount of ATP remaining after a kinase reaction. Lower kinase activity (due to inhibition) results in higher ATP levels and a stronger luminescent signal.

Materials:

-

Recombinant Human VEGFR-2 kinase domain.

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA).

-

ATP.

-

Test inhibitor (e.g., this compound) serially diluted in DMSO.

-

Luminescent kinase assay reagent (e.g., Kinase-Glo®).

-

96-well white plates.

Procedure:

-

Prepare a reaction master mix containing kinase buffer, substrate, and ATP.

-

Add 25 µL of the master mix to each well of a 96-well plate.

-

Add 5 µL of serially diluted inhibitor or vehicle (DMSO) to the appropriate wells.

-

Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme to each well.

-

Incubate the plate at 30°C for 45-60 minutes.

-

Equilibrate the plate to room temperature.

-

Add 50 µL of luminescent kinase assay reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the signal.

-

Measure luminescence using a plate reader.

-

Calculate percent inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay

This assay assesses the inhibitor's ability to prevent the proliferation of endothelial cells stimulated by VEGF.

Objective: To determine the GI50 (concentration for 50% growth inhibition) of an inhibitor on endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs).

-

Endothelial cell growth medium (EGM-2).

-

Basal medium (EBM-2) with 0.5% FBS.

-

VEGF-A.

-

Test inhibitor.

-

Cell viability reagent (e.g., CellTiter-Glo® or resazurin).

-

96-well clear-bottom plates.

Procedure:

-

Seed HUVECs (2,000-5,000 cells/well) in a 96-well plate and allow them to attach overnight.

-

Starve the cells for 4-6 hours in basal medium.

-

Treat cells with serial dilutions of the inhibitor in basal medium containing a stimulatory concentration of VEGF-A (e.g., 20 ng/mL). Include controls for no VEGF and VEGF with vehicle.

-

Incubate for 48-72 hours.

-

Add the cell viability reagent according to the manufacturer's protocol.

-

Measure the signal (luminescence or fluorescence) with a plate reader.

-

Calculate the percent growth inhibition relative to the VEGF-stimulated control and determine the GI50 value.

In Vivo Tumor Xenograft Study

This model evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Objective: To assess the effect of an inhibitor on the growth of human tumor xenografts in immunocompromised mice.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

-

Human tumor cell line (e.g., MDA-MB-231 breast cancer, U87MG glioblastoma).

-

Test inhibitor formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Calipers for tumor measurement.

Procedure:

-

Subcutaneously inject tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment and vehicle control groups.

-

Administer the inhibitor and vehicle daily (or as per determined PK/PD) via oral gavage or another appropriate route.

-

Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

-

Monitor animal body weight and general health throughout the study.

-

Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size limit.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for microvessel density using CD31 staining).

Conclusion

This compound demonstrates potent inhibitory activity against VEGFR-1 and VEGFR-2, positioning it as a significant tool for angiogenesis research. While specific, detailed studies on this compound are not widely published, its mechanism of action can be understood within the well-established framework of ATP-competitive tyrosine kinase inhibition. The experimental protocols and signaling pathways detailed in this guide provide the necessary technical foundation for researchers and drug developers to investigate this compound and other novel inhibitors in this critical therapeutic class. The multi-targeted nature of this compound, with activity against c-Kit and c-Src, suggests a broad potential for anti-cancer applications that warrants further exploration.

Probing the Target Specificity and Selectivity of VEGFR Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target specificity and selectivity of vascular endothelial growth factor receptor (VEGFR) inhibitors, with a focus on the methodologies used to characterize these crucial parameters. Understanding the precise molecular interactions of these inhibitors is paramount for developing safer and more effective anti-angiogenic therapies.

Introduction to VEGFR Inhibition and the Imperative of Selectivity

Vascular endothelial growth factor (VEGF) and its receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels.[1] This process is essential for tumor growth and metastasis, making the VEGF/VEGFR signaling axis a critical target in oncology. Small molecule kinase inhibitors targeting VEGFRs have become a cornerstone of treatment for various cancers.

However, the human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in developing inhibitors that are highly selective for VEGFRs. Off-target inhibition can lead to a range of adverse effects and diminish the therapeutic window of a drug candidate. Therefore, a thorough characterization of the target specificity and selectivity of any novel VEGFR inhibitor is a non-negotiable aspect of its preclinical development.

This guide will use publicly available data for well-characterized VEGFR inhibitors, such as Sunitinib, Pazopanib, and Axitinib, as illustrative examples to present the types of data and experimental approaches necessary for a comprehensive assessment.

Quantitative Assessment of Target Specificity and Selectivity

The primary method for quantifying the selectivity of a kinase inhibitor is to determine its half-maximal inhibitory concentration (IC50) against a broad panel of kinases. This data provides a quantitative measure of the inhibitor's potency against its intended target(s) versus its activity against other kinases.

Table 1: Representative Biochemical Selectivity Profile of a Multi-Targeted VEGFR Inhibitor (Sunitinib)

| Kinase Target | IC50 (nM) |

| VEGFR1 | - |

| VEGFR2 | 80[2] |

| VEGFR3 | - |

| PDGFRα | - |

| PDGFRβ | 2[2] |

| c-Kit | - |

| FLT3 | 50 (for FLT3-ITD)[2] |

| RET | - |

| CSF1R | - |

Note: Data for Sunitinib is compiled from multiple sources. A comprehensive panel would include hundreds of kinases.

Table 2: Representative Biochemical Selectivity Profile of Pazopanib

| Kinase Target | IC50 (nM) |

| VEGFR1 | 10[3] |

| VEGFR2 | 30[3] |

| VEGFR3 | 47[3] |

| PDGFRα | - |

| PDGFRβ | 84[3] |

| c-Kit | 74[3] |

| FGFR1 | - |

| FGFR3 | - |

| c-Fms (CSF1R) | 146[3] |

Table 3: Representative Cellular Selectivity Profile of Axitinib

| Kinase Target | IC50 (nM) |

| VEGFR1 | 0.1[4] |

| VEGFR2 | 0.2[4] |

| VEGFR3 | 0.1-0.3[4] |

| PDGFRβ | 1.6[4] |

| c-Kit | 1.7[4] |

Note: These IC50 values were determined in porcine aorta endothelial cells.[4]

Key Experimental Protocols

The following are generalized protocols for assays commonly used to determine the target specificity and selectivity of VEGFR inhibitors.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle:

The assay quantifies the amount of ATP remaining after a kinase reaction. The kinase transfers phosphate from ATP to a substrate. In the presence of an inhibitor, kinase activity is reduced, and more ATP remains. A luciferase-based reagent is then added, which uses the remaining ATP to produce a luminescent signal that is inversely proportional to the kinase activity.

Materials:

-

Recombinant human VEGFR2 kinase

-

Kinase assay buffer

-

ATP

-

Substrate (e.g., a generic tyrosine-rich peptide)

-

Test inhibitor compound

-

Luminescence-based kinase assay reagent (e.g., Kinase-Glo®)

-

96- or 384-well white microplates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in an appropriate solvent (e.g., DMSO).

-

Reaction Setup: In a microplate well, combine the kinase assay buffer, the substrate, and the test inhibitor at various concentrations.

-

Kinase Addition: Add the purified VEGFR2 kinase to each well to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no kinase).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

Detection: Add the luminescence-based kinase assay reagent to each well. This reagent stops the kinase reaction and initiates the light-producing reaction.

-

Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, then measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular VEGFR Phosphorylation Assay (Western Blot)

This assay determines the ability of a compound to inhibit VEGFR autophosphorylation in a cellular context.

Principle:

VEGF stimulation of endothelial cells induces the dimerization and autophosphorylation of VEGFR2. A test compound's inhibitory effect can be quantified by measuring the level of phosphorylated VEGFR2 (p-VEGFR2) using a specific antibody.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

VEGF-A

-

Test inhibitor compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-p-VEGFR2 (Tyr1175) and anti-total VEGFR2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed HUVECs in culture plates and grow to near confluency. Serum-starve the cells for several hours. Pre-treat the cells with various concentrations of the test inhibitor for 1-2 hours.

-

Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for a short period (e.g., 10-15 minutes) to induce VEGFR2 phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer.

-

Incubate the membrane with the primary antibody against p-VEGFR2.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis: Quantify the band intensities for p-VEGFR2 and normalize them to the total VEGFR2 levels. Determine the concentration of the inhibitor that causes a 50% reduction in VEGFR2 phosphorylation.

Visualization of Pathways and Workflows

VEGFR Signaling Pathway

Caption: Simplified VEGFR2 signaling pathway leading to key cellular responses.

Biochemical Kinase Inhibition Assay Workflow

Caption: Workflow for a luminescence-based biochemical kinase inhibition assay.

Conclusion

The comprehensive characterization of a VEGFR inhibitor's target specificity and selectivity is a critical component of its preclinical evaluation. By employing a combination of broad-panel biochemical screening and target-specific cellular assays, researchers can build a detailed profile of a compound's activity. This information is indispensable for predicting potential on-target and off-target effects, guiding lead optimization, and ultimately developing safer and more effective anti-angiogenic therapies for cancer and other diseases.

References

In-Depth Technical Guide: Axitinib (VEGFR-IN-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Axitinib, a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs). For the purpose of this guide, Axitinib will be referred to as VEGFR-IN-1.

Chemical Structure and Properties

Axitinib is a small molecule inhibitor targeting multiple receptor tyrosine kinases. Its chemical name is N-methyl-2-[[3-[(E)-2-(pyridin-2-yl)ethenyl]-1H-indazol-6-yl]sulfanyl]benzamide.

Table 1: Chemical and Physical Properties of Axitinib (this compound)

| Property | Value |

| Molecular Formula | C₂₂H₁₈N₄OS |

| Molecular Weight | 386.47 g/mol |

| CAS Number | 319460-85-0 |

| Appearance | White to pale yellow powder |

| Solubility | Soluble in DMSO |

| Melting Point | 219-221 °C |

Mechanism of Action and Biological Activity

Axitinib potently inhibits VEGFR-1, VEGFR-2, and VEGFR-3, as well as other receptor tyrosine kinases such as platelet-derived growth factor receptor (PDGFR) and c-KIT (stem cell factor receptor). By blocking the ATP binding site of these receptors, Axitinib inhibits their phosphorylation and activation, thereby disrupting downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.

Table 2: In Vitro Inhibitory Activity of Axitinib (this compound)

| Target | IC₅₀ (nM) |

| VEGFR-1 | 0.1 |

| VEGFR-2 | 0.2 |

| VEGFR-3 | 0.1-0.3 |

| PDGFRβ | 1.6 |

| c-Kit | 1.7 |

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Signaling Pathways

Axitinib's primary mechanism of action is the inhibition of the VEGFR signaling cascade. Upon binding of VEGF ligands, VEGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Axitinib blocks this initial phosphorylation step.

Caption: Axitinib inhibits VEGFR signaling by blocking autophosphorylation.

Experimental Protocols

In Vitro Kinase Assay for VEGFR-1 Inhibition

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of Axitinib against VEGFR-1.

Materials:

-

Recombinant human VEGFR-1 kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP (Adenosine triphosphate)

-

Axitinib (this compound)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

Procedure:

-

Prepare serial dilutions of Axitinib in DMSO.

-

Add 5 µL of the diluted Axitinib or DMSO (vehicle control) to the wells of a 96-well plate.

-

Add 20 µL of a solution containing the VEGFR-1 enzyme and substrate in kinase buffer to each well.

-

Initiate the kinase reaction by adding 25 µL of ATP solution in kinase buffer.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the logarithm of the Axitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Caption: Workflow for the in vitro VEGFR-1 kinase inhibition assay.

Conclusion

Axitinib (this compound) is a potent and selective inhibitor of VEGFRs, demonstrating significant anti-angiogenic and anti-tumor activity. Its well-characterized chemical structure, properties, and mechanism of action make it a valuable tool for research in cancer biology and drug development. The provided experimental protocol offers a foundation for further investigation into its inhibitory effects.

The Discovery and Synthesis of VEGFR-IN-1: A Potent Angiogenesis Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide details the discovery, synthesis, and biological evaluation of VEGFR-IN-1, a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR). The document provides a comprehensive overview of the compound's activity, the experimental protocols for its characterization, and the underlying signaling pathways it modulates.

Introduction to VEGFR Signaling and Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of this process. The VEGF family of proteins, upon binding to VEGFRs on the surface of endothelial cells, activates a cascade of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in the formation of new blood vessels.

There are three main VEGFRs: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4). While all three play roles in angiogenesis and lymphangiogenesis, VEGFR-2 is considered the primary mediator of the mitogenic, angiogenic, and permeability-enhancing effects of VEGF.[1][2][3] Consequently, the inhibition of VEGFR-2 has become a major focus for the development of anti-angiogenic therapies for the treatment of cancer and other diseases characterized by excessive blood vessel formation.[3][4]

Discovery of this compound

While the specific initial discovery of the compound commercially known as this compound is not detailed in publicly available scientific literature, its potent inhibitory profile against key kinases involved in angiogenesis suggests it emerged from targeted drug discovery programs aimed at identifying novel VEGFR inhibitors. The discovery of such inhibitors typically involves a multi-step process that includes:

-

Target Identification and Validation: Confirming the role of VEGFR-2 in a specific disease context.

-

High-Throughput Screening (HTS): Screening large libraries of chemical compounds to identify initial "hits" that inhibit VEGFR-2 activity.

-

Lead Optimization: Modifying the chemical structure of the initial hits to improve their potency, selectivity, and pharmacokinetic properties.

The discovery of novel VEGFR-2 inhibitors often involves the synthesis and evaluation of a series of related compounds to establish a structure-activity relationship (SAR). For instance, studies on nicotinamide-based derivatives have identified compounds with significant VEGFR-2 inhibitory activity.[2][5]

Synthesis of this compound

The precise synthetic route for this compound is proprietary. However, the synthesis of potent VEGFR-2 inhibitors often involves multi-step organic synthesis. Based on the structures of other known VEGFR inhibitors, a plausible synthetic approach would involve the coupling of key heterocyclic core structures with various substituted side chains.

For example, the synthesis of novel bis([1][4][5]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives, which have shown potent VEGFR-2 inhibitory activity, involves several steps starting from commercially available materials.[4] A general synthetic scheme for a potent VEGFR-2 inhibitor might involve the following key transformations:

-

Formation of a core heterocyclic system: This could involve condensation reactions to build a quinoxaline or a similar scaffold.

-

Introduction of side chains: Key side chains, often containing urea or amide functionalities, are introduced through coupling reactions. These side chains are crucial for interacting with specific amino acid residues in the ATP-binding pocket of the VEGFR-2 kinase domain.

-

Purification and characterization: The final compound is purified using techniques such as column chromatography and characterized by methods like NMR and mass spectrometry to confirm its structure and purity.

The following diagram illustrates a generalized workflow for the discovery and synthesis of a novel kinase inhibitor like this compound.

Quantitative Data

This compound has been characterized as a potent inhibitor of several tyrosine kinases, with a particularly high affinity for VEGFR-2 (KDR). The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against a panel of kinases.

| Target Kinase | IC50 (µM) |

| KDR (VEGFR-2) | 0.02 |

| Flt-1 (VEGFR-1) | 0.18 |

| c-Kit | 0.24 |

| EGF-R | 7.3 |

| c-Src | 7.0 |

Data sourced from commercial supplier MedChemExpress.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize VEGFR inhibitors like this compound.

In Vitro VEGFR-2 Kinase Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 as a generic substrate

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Test compound (this compound) dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

-

96-well plates

Procedure:

-

Prepare a reaction mixture containing the kinase buffer, recombinant VEGFR-2 enzyme, and the substrate.

-

Add the test compound (this compound) at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent like ADP-Glo™.

-

The luminescence signal is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram illustrates the workflow of a typical in vitro kinase assay.

Endothelial Cell Tube Formation Assay

This cell-based assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells in vitro, a key step in angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel™ or a similar basement membrane extract

-

96-well plates

-

Test compound (this compound)

-

VEGF-A (as a pro-angiogenic stimulus)

-

Calcein AM (for cell viability and visualization)

Procedure:

-

Thaw Matrigel™ on ice and coat the wells of a pre-chilled 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel™ to solidify.

-

Harvest HUVECs and resuspend them in a low-serum medium.

-

Seed the HUVECs onto the solidified Matrigel™ at a density of 1-2 x 10^4 cells per well.

-

Treat the cells with different concentrations of this compound in the presence of VEGF-A. Include a positive control (VEGF-A alone) and a negative control (no VEGF-A).

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

After incubation, visualize the formation of tube-like structures using a light microscope.

-

For quantitative analysis, the total tube length, number of junctions, and number of loops can be measured using image analysis software.

-

Cell viability can be assessed by staining with Calcein AM and measuring fluorescence.

Signaling Pathways

This compound exerts its anti-angiogenic effects by inhibiting the kinase activity of VEGFR-2, thereby blocking the downstream signaling pathways that are crucial for endothelial cell function.

Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. These phosphorylated residues serve as docking sites for various signaling proteins, leading to the activation of multiple downstream pathways, including:

-

The PLCγ-PKC-MAPK pathway: This pathway is primarily involved in endothelial cell proliferation.

-

The PI3K-Akt pathway: This pathway is crucial for endothelial cell survival and migration.

-

The Src pathway: This pathway is involved in the regulation of vascular permeability.

By inhibiting the initial phosphorylation of VEGFR-2, this compound effectively blocks the activation of all these downstream signaling cascades, leading to the inhibition of angiogenesis.

The following diagram illustrates the key signaling pathways downstream of VEGFR-2 that are inhibited by this compound.

Conclusion

This compound is a potent inhibitor of VEGFR-2 kinase activity, demonstrating significant potential as an anti-angiogenic agent. Its high potency and selectivity for VEGFR-2 over other kinases make it a valuable tool for studying the role of VEGFR signaling in various biological processes and a promising candidate for further development as a therapeutic agent for the treatment of cancer and other angiogenesis-dependent diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers in the field of drug discovery and development.

References

- 1. [PDF] Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies | Semantic Scholar [semanticscholar.org]

- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Evaluation of VEGFR-IN-1: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro evaluation of VEGFR-IN-1, a novel inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical assessment of VEGFR inhibitors.

Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs) are key regulators of angiogenesis, the formation of new blood vessels from pre-existing ones.[1][2] The VEGF signaling pathway plays a crucial role in both normal physiological processes, such as embryonic development and wound healing, and in pathological conditions, most notably cancer.[2][3] In cancer, angiogenesis is essential for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients.[4][5] The VEGF family consists of several ligands, including VEGF-A, VEGF-B, and Placental Growth Factor (PlGF), which bind to three main receptor tyrosine kinases: VEGFR-1 (Flt-1), VEGFR-2 (KDR/Flk-1), and VEGFR-3 (Flt-4).[6][7][8]

VEGFR-2 is considered the primary mediator of the angiogenic signal, while VEGFR-1 is thought to have a more modulatory role, which can include acting as a decoy receptor.[2][5] Upon ligand binding, VEGFRs dimerize and undergo autophosphorylation, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways.[2][9] These pathways ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability. Given its critical role in tumor angiogenesis, the VEGF/VEGFR signaling axis is a major target for anti-cancer therapies.[2] this compound is a potent, ATP-competitive small molecule inhibitor designed to target the kinase activity of VEGFRs, thereby blocking the downstream signaling events that drive angiogenesis.

Data Presentation

The in vitro activity of this compound was assessed through a series of enzymatic and cell-based assays. The following tables summarize the quantitative data obtained.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) |

| VEGFR-1 | 2.5 |

| VEGFR-2 | 1.8 |

| VEGFR-3 | 3.2 |

| PDGFRβ | 25.6 |

| FGFR1 | 89.4 |

| EGFR | >10,000 |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity. Data are the mean of three independent experiments.

Table 2: Anti-proliferative Activity of this compound in Cell-Based Assays

| Cell Line | Description | IC50 (nM) |

| HUVEC | Human Umbilical Vein Endothelial Cells (VEGF-stimulated) | 15.7 |

| EKVX | Human Non-Small Cell Lung Carcinoma | 45.2 |

| T-47D | Human Breast Cancer | 38.8 |

| MCF 10A | Human Normal Breast Epithelial Cells | >5,000 |

IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation. Data are the mean of three independent experiments.

Table 3: Cytotoxicity of this compound

| Cell Line | Description | CC50 (µM) |

| HUVEC | Human Umbilical Vein Endothelial Cells | > 50 |

| MCF 10A | Human Normal Breast Epithelial Cells | > 50 |

CC50 values represent the concentration of this compound that causes 50% cell death. Data are the mean of three independent experiments.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

VEGFR Kinase Assay

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by the VEGFR enzyme.

Materials:

-

Recombinant human VEGFR-1, VEGFR-2, and VEGFR-3 enzymes

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Poly(Glu, Tyr) 4:1 substrate

-

This compound (test compound)

-

96-well plates

-

Kinase-Glo® Luminescent Kinase Assay Kit

Procedure:

-

Prepare a master mix containing the kinase assay buffer, ATP, and the poly(Glu, Tyr) substrate.

-

Dispense 25 µL of the master mix into each well of a 96-well plate.

-

Add 5 µL of this compound at various concentrations (e.g., in a 3-fold serial dilution) to the test wells. For control wells, add 5 µL of the vehicle (e.g., DMSO).

-

To initiate the reaction, add 20 µL of diluted VEGFR enzyme (e.g., to a final concentration of 1 ng/µL) to each well, except for the "blank" wells where 20 µL of kinase assay buffer is added instead.[10]

-

Incubate the plate at 30°C for 60 minutes.

-

After incubation, add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Incubate the plate at room temperature for 10 minutes to stabilize the signal.

-

Measure the luminescence using a microplate reader.

-

The IC50 values are calculated by plotting the percentage of inhibition versus the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (VEGF-Induced)

This assay assesses the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVEC) stimulated with VEGF.[7]

Materials:

-

HUVEC cells

-

M199 medium supplemented with 20% FBS, endothelial cell growth supplement, and heparin

-

VEGF165

-

This compound (test compound)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

Procedure:

-

Seed HUVEC cells (e.g., 3 x 10^4 cells/mL) in a 96-well plate and culture overnight in M199 medium at 37°C in a 5% CO2 incubator.[7]

-

The next day, replace the medium with a low-serum medium (e.g., 0.5% FBS) and starve the cells for 4-6 hours.

-

Treat the cells with various concentrations of this compound in the presence of a stimulating concentration of VEGF165 (e.g., 0.2 nM).[7] Include wells with cells and VEGF only (positive control) and cells in low-serum medium only (negative control).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[7]

-

After the incubation period, add CellTiter-Glo® reagent to each well and incubate for an additional 10 minutes.[7]

-

Measure the luminescence intensity using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the positive control and determine the IC50 value.

Cytotoxicity Assay

This assay evaluates the cytotoxic effect of this compound on both endothelial and non-cancerous epithelial cells.

Materials:

-

HUVEC and MCF 10A cells

-

Appropriate culture media for each cell line

-

This compound (test compound)

-

96-well cell culture plates

-

Cytotoxicity detection kit (e.g., based on LDH release or a resazurin-based dye)

Procedure:

-

Seed the cells at an appropriate density in 96-well plates and allow them to attach overnight.

-

Replace the medium with fresh medium containing serial dilutions of this compound.

-

Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Assess cell viability using a cytotoxicity detection kit according to the manufacturer's instructions. For example, using a resazurin-based assay, add the dye to the cells and measure fluorescence after an incubation period.[1]

-

The CC50 value is determined by plotting the percentage of cell death against the log concentration of this compound.

Mandatory Visualizations

The following diagrams illustrate key aspects of VEGFR signaling and the evaluation of this compound.

Caption: VEGFR-2 signaling pathway upon VEGF-A binding.

Caption: Workflow for the in vitro evaluation of this compound.

Caption: Proposed mechanism of action for this compound.

References

- 1. A Simple Bioassay for the Evaluation of Vascular Endothelial Growth Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VEGF Pathway | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Design, synthesis, in vitro antiproliferative evaluation and in silico studies of new VEGFR-2 inhibitors based on 4-piperazinylquinolin-2(1H)-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are VEGFR1 antagonists and how do they work? [synapse.patsnap.com]

- 6. ahajournals.org [ahajournals.org]

- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 8. Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion: Experimental Evidence in Different Metastatic Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. bpsbioscience.com [bpsbioscience.com]

Preclinical Studies of VEGFR-IN-1: A Technical Guide

Disclaimer: As of late 2025, detailed preclinical data for a compound specifically designated "VEGFR-IN-1" is not widely available in peer-reviewed literature. This guide provides a comprehensive overview of the typical preclinical evaluation for a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), the class to which a compound like this compound would belong. The data and methodologies presented are representative of compounds in this class and serve as a foundational resource for researchers, scientists, and drug development professionals.

Introduction to VEGFR-2 Inhibition

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels.[1][2][3] Overexpression of VEGF and its primary receptor, VEGFR-2 (also known as KDR/Flk-1), is a hallmark of many solid tumors, which rely on angiogenesis for growth and metastasis.[4][5][6] Small molecule tyrosine kinase inhibitors (TKIs) that target VEGFR-2 are a major class of anti-cancer drugs designed to block the intracellular signaling cascade, thereby inhibiting tumor-associated angiogenesis.[4][5][7] This guide outlines the typical preclinical data and protocols for a hypothetical, potent, and selective VEGFR-2 inhibitor, hereafter referred to as "this compound".

Mechanism of Action and Signaling Pathway

This compound is designed to be an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain.[8] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and permeability.[1][3][9][10] this compound inhibits this initial autophosphorylation step, effectively blocking all subsequent downstream signaling.

VEGFR-2 signaling pathway and the inhibitory action of this compound.

In Vitro Preclinical Evaluation

The in vitro assessment of a VEGFR-2 inhibitor involves a series of biochemical and cell-based assays to determine its potency, selectivity, and effect on endothelial cell function.

Biochemical Kinase Assays

The primary evaluation is a direct measurement of the inhibitor's ability to block VEGFR-2 kinase activity. This is typically followed by screening against a panel of other kinases to determine selectivity.

Table 1: Representative Kinase Inhibition Profile for this compound

| Kinase Target | IC50 (nM) |

|---|---|

| VEGFR-2 (KDR) | 0.6 |

| VEGFR-1 (Flt-1) | 13 |

| VEGFR-3 (Flt-4) | 46 |

| PDGFRβ | 41.5 |

| c-Kit | 3.3 |

| FGFR1 | >1000 |

| EGFR | >5000 |

IC50 values represent the concentration of inhibitor required to reduce kinase activity by 50%. Data is hypothetical but representative of a selective inhibitor like Henatinib.[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 value of this compound against VEGFR-2 and other kinases.

-

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or an ADP-Glo™ luminescent kinase assay.[11][12]

-

Reagents: Recombinant human VEGFR-2 kinase domain, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and the test compound (this compound).[11][13]

-

Procedure: a. The kinase, substrate, and varying concentrations of this compound are pre-incubated in a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[11] b. The reaction is initiated by adding a specific concentration of ATP (often near the Km value for the enzyme).[14] c. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.[11] d. A detection reagent (e.g., ADP-Glo™ reagent) is added to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.[11]

-

Data Analysis: Luminescence is measured, and the data are plotted as percent inhibition versus log-concentration of the inhibitor. A sigmoidal dose-response curve is fitted to determine the IC50 value.[15]

-

Cell-Based Assays

Cell-based assays confirm the inhibitor's activity in a biological context, primarily using human umbilical vein endothelial cells (HUVECs), which are a standard model for angiogenesis studies.[7][16][17]

Table 2: Representative Cellular Activity of this compound

| Assay | Cell Line | Endpoint | EC50 / Result |

|---|---|---|---|

| VEGFR-2 Autophosphorylation | HUVEC | Inhibition of p-VEGFR-2 | ~100 nM |

| Cell Proliferation (VEGF-stimulated) | HUVEC | Inhibition of Proliferation | ~150 nM |

| Cell Migration (Transwell) | HUVEC | Inhibition of Migration | Potent Inhibition |

| Tube Formation | HUVEC on Matrigel | Inhibition of Network Formation | Potent Inhibition |

Data is hypothetical but representative of a potent inhibitor like CHMFL-VEGFR2-002.[18]

Experimental Protocol: HUVEC Tube Formation Assay

-

Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.[17][19]

-

Methodology:

-

Preparation: Thaw Matrigel basement membrane matrix on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.[16]

-

Cell Seeding: Harvest HUVECs and resuspend them in basal medium containing VEGF and varying concentrations of this compound.

-

Incubation: Seed the HUVEC suspension onto the solidified Matrigel. Incubate for 4-18 hours at 37°C to allow for tube formation.[19]

-

Visualization & Analysis: Stain the cells with a fluorescent dye (e.g., Calcein AM). Capture images using a microscope and quantify tube formation by measuring parameters like total tube length, number of nodes, and number of branches using imaging software.[19]

-

In Vivo Preclinical Evaluation

In vivo studies are crucial to evaluate the anti-angiogenic and anti-tumor efficacy of the compound in a living system.[20][21]

Angiogenesis Models

Models like the Matrigel plug assay or the chick chorioallantoic membrane (CAM) assay can directly visualize the inhibition of new blood vessel formation in vivo.[17][20][21]

Tumor Xenograft Models

Human tumor cells are implanted into immunocompromised mice to generate tumors. The mice are then treated with the inhibitor to assess its effect on tumor growth.[6][7]

Table 3: Representative In Vivo Efficacy of this compound in a Human Tumor Xenograft Model

| Tumor Model | Dosing Regimen | TGI (%) | Observations |

|---|---|---|---|

| NCI-H460 (Lung Cancer) | 50 mg/kg, p.o., QD | 75% | Significant reduction in tumor volume compared to vehicle control. |

| HT-29 (Colon Cancer) | 50 mg/kg, p.o., QD | 82% | Tumor growth arrest observed. Well-tolerated. |

TGI = Tumor Growth Inhibition. QD = once daily. p.o. = oral administration. Data is hypothetical and for illustrative purposes.

Experimental Protocol: Tumor Xenograft Efficacy Study

-

Objective: To evaluate the anti-tumor activity of this compound in an established human tumor xenograft model.

-

Methodology:

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HT-29 cells) into the flank of athymic nude mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization & Dosing: Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses). Administer the compound daily via oral gavage.

-

Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week.

-

Endpoint & Analysis: At the end of the study (e.g., 21 days or when tumors in the control group reach a maximum size), euthanize the mice. Excise tumors, weigh them, and calculate the Tumor Growth Inhibition (TGI) percentage. Tumors may be processed for further analysis (e.g., immunohistochemistry for microvessel density via CD31 staining).

-

Pharmacokinetics

Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug.[22][23][24] This is essential for determining appropriate dosing regimens. Small molecule kinase inhibitors often exhibit complex PK properties.[22][25]

Table 4: Representative Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

| Parameter | Value | Unit |

|---|---|---|

| Tmax (Time to max concentration) | 2 | hours |

| Cmax (Max concentration) | 1.5 | µM |

| AUC (Area under the curve) | 10 | µM*h |

| t1/2 (Half-life) | 6 | hours |

| F (Oral Bioavailability) | >40 | % |

Data is hypothetical and for illustrative purposes.[18][23]

Experimental Protocol: In Vivo Pharmacokinetic Study

-

Objective: To determine key PK parameters of this compound following oral administration in mice.

-

Methodology:

-

Dosing: Administer a single dose of this compound to mice via oral gavage. A separate cohort receives an intravenous (IV) dose to determine bioavailability.

-

Blood Sampling: Collect blood samples via tail vein or cardiac puncture at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

-

Sample Processing: Process blood to separate plasma, which is then stored at -80°C.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.[23]

-

PK Analysis: Use pharmacokinetic software to perform a non-compartmental analysis of the concentration-time data to calculate parameters like Tmax, Cmax, AUC, and half-life.[23]

-

References

- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. VEGF Pathway | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. cusabio.com [cusabio.com]

- 4. Clinical advances in the development of novel VEGFR2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oaepublish.com [oaepublish.com]

- 6. Preclinical data targeting vascular endothelial growth factor in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. ahajournals.org [ahajournals.org]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]

- 12. caymanchem.com [caymanchem.com]

- 13. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. In vitro kinase assay [protocols.io]

- 15. reactionbiology.com [reactionbiology.com]

- 16. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Angiogenesis Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Angiogenesis Assays [sigmaaldrich.com]

- 20. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vivo models of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]

The Core Pharmacology of Cediranib: A VEGFR Inhibitor Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cediranib, also known as AZD2171, is a potent, orally bioavailable inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases.[1][2] It is a highly selective inhibitor of all three VEGF receptors (VEGFR-1, -2, and -3) and also demonstrates activity against c-Kit and platelet-derived growth factor receptors (PDGFRs).[2][3] By targeting the VEGF signaling pathway, Cediranib effectively inhibits angiogenesis, the formation of new blood vessels, a critical process for tumor growth and metastasis.[3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of Cediranib, presenting key data in a structured format, detailing experimental methodologies, and visualizing core concepts.

Pharmacokinetics

Cediranib is designed for once-daily oral administration and exhibits a pharmacokinetic profile that supports this dosing regimen.[2]

Quantitative Pharmacokinetic Parameters of Cediranib

| Parameter | Value | Species | Notes | Reference |

| Half-life (t½) | 12 - 35 hours | Human | Supports once-daily dosing. | [4][5] |

| ~22 hours | Human | Mean terminal half-life in adults. | [6] | |

| 13.2 hours | Human (Pediatric) | Mean half-life in children and adolescents. | [6] | |

| Time to Peak Plasma Concentration (Tmax) | 2 - 8 hours | Human | Rapid to moderate absorption after oral administration. | [3][6] |

| Area Under the Curve (AUC) | Dose-proportional | Human | Systemic exposure increases proportionally with the dose. | [6] |

| Reduced by 24% with a high-fat meal | Human | Administration with a high-fat meal decreases exposure. | [7] | |

| Maximum Plasma Concentration (Cmax) | Dose-proportional | Human | Peak plasma concentration increases proportionally with the dose. | [6] |

| Reduced by 33% with a high-fat meal | Human | Administration with a high-fat meal decreases peak concentration. | [7] | |

| Protein Binding | ~95% | Human | Binds to serum albumin and α1-acid glycoprotein. | [7] |

| Metabolism | Flavin-containing monooxygenase 1 and 3 (FMO1, FMO3), Uridine 5'-diphospho-glucuronosyltransferase (UGT) 1A4 | Human | Primarily metabolized by FMO and UGT enzymes. | [7] |

| Excretion | Feces (59%) | Human | Primarily excreted in feces, with less than 1% of the unchanged drug in urine. | [7] |

Pharmacodynamics

Cediranib's primary pharmacodynamic effect is the inhibition of angiogenesis through the blockade of VEGFR signaling.[3] This leads to a reduction in tumor growth, vascular density, and vascular permeability.[3][8]

In Vitro Potency of Cediranib

| Target | IC50 | Assay Type | Reference |

| VEGFR-2 (KDR) | < 0.001 µM | Recombinant receptor tyrosine kinase inhibition assay | [3] |

| VEGFR-3 | < 0.003 µM | Recombinant receptor tyrosine kinase inhibition assay | [3] |

| c-Kit | < 0.002 µM | Recombinant receptor tyrosine kinase inhibition assay | [3] |

| PDGFR-β | < 0.005 µM | Recombinant receptor tyrosine kinase inhibition assay | [3] |

| PDGFR-α | < 0.036 µM | Recombinant receptor tyrosine kinase inhibition assay | [3] |

| FGFR-1 | < 0.026 µM | Recombinant receptor tyrosine kinase inhibition assay | [3] |

Clinical Pharmacodynamic Effects

Dose-dependent increases in blood pressure and the incidence of diarrhea have been observed in patients treated with Cediranib, which are considered on-target effects of VEGFR inhibition.[7] Clinical studies have also demonstrated a significant reduction in vasogenic edema in patients with glioblastoma.[3][8]

Signaling Pathway

Cediranib exerts its anti-angiogenic effects by inhibiting the phosphorylation of VEGF receptors, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

Caption: Cediranib inhibits VEGFR signaling by blocking ATP binding and subsequent receptor autophosphorylation.

Experimental Protocols

In Vivo Tumor Xenograft Model for Efficacy Assessment

This protocol outlines a typical preclinical study to evaluate the in vivo efficacy of Cediranib in a tumor xenograft model, based on descriptions from published studies.[3][9]

1. Cell Culture and Tumor Implantation:

- Human tumor cells (e.g., U87 glioblastoma, colon, lung, or breast cancer cell lines) are cultured under standard conditions.[8]

- An appropriate number of cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]

2. Tumor Growth Monitoring and Treatment Initiation:

- Tumor volume is monitored regularly (e.g., twice weekly) using caliper measurements (Volume = (length x width^2) / 2).

- When tumors reach a predetermined size (e.g., 100-200 mm³), animals are randomized into control and treatment groups.[9]

3. Drug Administration:

- Cediranib is formulated in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween 80) for oral administration.

- The drug is administered once daily via oral gavage at doses ranging from 0.75 mg/kg to 6 mg/kg.[3][9] The control group receives the vehicle only.

4. Efficacy Endpoints:

- Primary endpoint: Tumor growth inhibition is assessed by comparing the tumor volumes in the treated group to the control group over time.

- Secondary endpoints may include:

- Body weight monitoring to assess toxicity.

- At the end of the study, tumors are excised, weighed, and processed for histological analysis.

- Immunohistochemical staining for markers of angiogenesis (e.g., CD31) and proliferation (e.g., Ki-67) to assess the biological effects of Cediranib on the tumor microenvironment.[9]

A[label="1. Tumor Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"];

B[label="2. Subcutaneous Implantation\nin Immunocompromised Mice", fillcolor="#F1F3F4", fontcolor="#202124"];

C [label="3. Tumor Growth Monitoring\n(Caliper Measurements)", fillcolor="#FBBC05", fontcolor="#202124"];

D [label="4. Randomization into\nControl & Treatment Groups", fillcolor="#4285F4", fontcolor="#FFFFFF"];

E [label="5. Daily Oral Administration\n(Vehicle or Cediranib)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

F [label="6. Continued Tumor\nVolume Measurement", fillcolor="#FBBC05", fontcolor="#202124"];

G [label="7. Endpoint Analysis:\nTumor Weight, Histology (CD31, Ki-67)", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B;

B -> C;

C -> D;

D -> E;

E -> F;

F -> G;

F -> E [style=dashed, label="Repeat Daily"];

}

Caption: A typical experimental workflow for evaluating the in vivo efficacy of Cediranib in a xenograft model.

Phase I Clinical Trial Protocol for Pharmacokinetic and Safety Assessment

This section describes the general methodology of a Phase I clinical trial to determine the pharmacokinetic profile and safety of Cediranib in patients with advanced solid tumors, based on published trial designs.[6][10]

1. Patient Population:

- Patients with advanced, refractory solid tumors for whom standard therapy is not available or has failed.

- Inclusion criteria typically include adequate organ function (hematological, renal, and hepatic).

2. Study Design:

- An open-label, dose-escalation study.

- Patients are enrolled in cohorts and receive escalating doses of Cediranib (e.g., starting from 0.5 mg and escalating to 60 mg) administered orally once daily.[6]

3. Pharmacokinetic Sampling and Analysis:

- Blood samples are collected at pre-defined time points after the first dose and at steady-state (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 8, 10-12, 24, 30-32, and 48 hours post-dose).[6]

- Plasma concentrations of Cediranib are determined using a validated analytical method such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[6]

- Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis.

4. Safety and Tolerability Assessment:

- Adverse events are monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).

- Dose-limiting toxicities (DLTs) are evaluated to determine the maximum tolerated dose (MTD).

5. Pharmacodynamic Assessments:

- Biomarkers of VEGF inhibition, such as changes in blood pressure, may be monitored.

- In some studies, imaging techniques like dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) may be used to assess changes in tumor vascularity and permeability.

Conclusion

Cediranib is a potent VEGFR inhibitor with a well-characterized pharmacokinetic and pharmacodynamic profile. Its oral bioavailability and once-daily dosing schedule make it a convenient therapeutic option. The comprehensive data presented in this guide, including quantitative parameters, mechanistic insights, and detailed experimental methodologies, provide a valuable resource for researchers and clinicians in the field of oncology and drug development. Further investigation into its combination with other anti-cancer agents continues to be an active area of research.[1][11]

References

- 1. Cediranib - Wikipedia [en.wikipedia.org]

- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 3. Cediranib – Profile of a novel anti-angiogenic agent in patients with glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Cediranib | C25H27FN4O3 | CID 9933475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A Phase 1 Trial and Pharmacokinetic Study of Cediranib, an Orally Bioavailable Pan–Vascular Endothelial Growth Factor Receptor Inhibitor, in Children and Adolescents With Refractory Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical Pharmacokinetics and Pharmacodynamics of Cediranib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Edema Control by Cediranib, a Vascular Endothelial Growth Factor Receptor–Targeted Kinase Inhibitor, Prolongs Survival Despite Persistent Brain Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Changes in perfusion and permeability in glioblastoma model induced by the anti-angiogenic agents cediranib and thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics and tolerability of cediranib, a potent VEGF signalling inhibitor, in cancer patients with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Randomised phase II trial of olaparib, chemotherapy or olaparib and cediranib in patients with platinum-resistant ovarian cancer (OCTOVA): a study protocol - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of VEGFR-IN-1 on Endothelial Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of VEGFR-IN-1, a potent multi-kinase inhibitor, on endothelial cell proliferation. Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial mediators of angiogenesis, the formation of new blood vessels from pre-existing ones. Dysregulation of VEGFR signaling is implicated in various pathologies, including cancer and retinopathies, making it a key target for therapeutic intervention. This document details the inhibitory activity of this compound, its mechanism of action through the VEGFR signaling pathway, and provides comprehensive experimental protocols for its evaluation.

Core Concepts: VEGFR-1 and Endothelial Cell Proliferation

Vascular Endothelial Growth Factor Receptor-1 (VEGFR-1), also known as Fms-like tyrosine kinase 1 (Flt-1), is a receptor tyrosine kinase that plays a complex and sometimes dual role in angiogenesis. While it binds VEGF-A with a higher affinity than VEGFR-2, its kinase activity is significantly weaker[1][2]. VEGFR-1 can act as a "decoy" receptor, sequestering VEGF-A and thereby negatively regulating VEGFR-2-mediated signaling, which is the primary driver of endothelial cell proliferation and migration[3][4]. However, VEGFR-1 can also transduce signals upon binding its specific ligands, such as Placental Growth Factor (PlGF) and VEGF-B, or through heterodimerization with VEGFR-2, influencing endothelial cell migration and survival[1][3]. The inhibition of VEGFR-1 is a strategic approach to modulate angiogenesis, and small molecule inhibitors like this compound are valuable tools in this endeavor.

Quantitative Data: Inhibitory Profile of this compound

This compound is a potent inhibitor of multiple receptor tyrosine kinases, with a strong activity against VEGFRs. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases, providing a clear overview of its potency and selectivity. This data is critical for designing experiments and interpreting results in the context of endothelial cell biology.

| Target Kinase | Synonym | IC50 (µM) |

| KDR | VEGFR-2 | 0.02 |

| Flt-1 | VEGFR-1 | 0.18 |

| c-Kit | Stem Cell Factor Receptor | 0.24 |

| EGF-R | Epidermal Growth Factor Receptor | 7.3 |

| c-Src | Proto-oncogene tyrosine-protein kinase Src | 7.0 |

Data sourced from commercially available information on this compound[5][6].

Signaling Pathways

The canonical signaling pathway initiated by VEGF binding to its receptors on endothelial cells is a critical driver of proliferation. This compound exerts its inhibitory effects by blocking the ATP-binding site of the VEGFR kinase domain, thereby preventing autophosphorylation and the subsequent downstream signaling cascade.

Experimental Protocols

To assess the effect of this compound on endothelial cell proliferation, a robust and reproducible experimental protocol is essential. The following section outlines a detailed methodology for a cell proliferation assay using Human Umbilical Vein Endothelial Cells (HUVECs).

Endothelial Cell Proliferation Assay (EdU Incorporation)

This protocol utilizes the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA, which is then detected via a click chemistry reaction.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

This compound (CAS: 269390-69-4)

-

VEGF-A (recombinant human)

-

EdU Proliferation Assay Kit

-

96-well black, clear-bottom tissue culture plates

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

Fetal Bovine Serum (FBS)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Cell Seeding:

-

Culture HUVECs in EGM-2 medium.

-

Harvest cells using Trypsin-EDTA and neutralize with medium containing FBS.

-

Centrifuge the cell suspension and resuspend in EGM-2 at a concentration of 1 x 10^5 cells/mL.

-

Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

-

Incubate overnight at 37°C in a humidified atmosphere of 5% CO2.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, prepare serial dilutions of this compound in serum-free endothelial cell basal medium (EBM-2). Also prepare a vehicle control (DMSO) at the same final concentration.

-

Aspirate the culture medium from the wells and wash once with PBS.

-

Add 100 µL of the diluted this compound or vehicle control to the respective wells.

-

Incubate for 1 hour at 37°C.

-

Add recombinant human VEGF-A to a final concentration of 50 ng/mL to all wells except for the negative control wells (which receive only basal medium).

-

-

EdU Labeling:

-

Prepare a 2X solution of EdU in culture medium.

-

Add 100 µL of the 2X EdU solution to each well (for a final concentration of 10 µM).

-

Incubate for 24 hours at 37°C.

-

-

Detection:

-

Aspirate the medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the wells twice with PBS.

-

Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes.

-

Wash the wells twice with PBS.

-

Prepare the click reaction cocktail according to the EdU assay kit manufacturer's instructions.

-

Add 100 µL of the reaction cocktail to each well and incubate for 30 minutes at room temperature, protected from light.

-

Wash the wells twice with PBS.

-

Counterstain the nuclei with Hoechst 33342 for 30 minutes.

-

Wash the wells twice with PBS.

-

-

Data Acquisition and Analysis:

-

Image the wells using a high-content imaging system or a fluorescence microscope.

-

Quantify the number of EdU-positive cells (proliferating cells) and the total number of cells (Hoechst-positive).

-

Calculate the percentage of proliferating cells for each treatment condition.

-

Plot the percentage of proliferation against the concentration of this compound to determine the IC50 value.

-

Conclusion

This compound is a potent inhibitor of VEGFR-1 and VEGFR-2, demonstrating significant anti-proliferative effects on endothelial cells. This technical guide provides the necessary quantitative data, an understanding of the underlying signaling pathways, and a detailed experimental protocol to facilitate further research into the therapeutic potential of VEGFR inhibition. The methodologies and information presented herein are intended to serve as a valuable resource for scientists and researchers in the fields of angiogenesis, cancer biology, and drug discovery.

References

The Role of VEGFR-1 Inhibition in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions, including tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) family and their receptors (VEGFRs) are central regulators of this process. Among these, Vascular Endothelial Growth Factor Receptor-1 (VEGFR-1), also known as Fms-like tyrosine kinase 1 (Flt-1), plays a complex and sometimes paradoxical role. While its kinase activity is weaker than that of VEGFR-2, VEGFR-1 is a high-affinity receptor for VEGF-A, VEGF-B, and Placental Growth Factor (PlGF). Its activation can modulate the angiogenic response, making it a compelling target for anti-angiogenic therapies. This technical guide provides an in-depth overview of the role of VEGFR-1 inhibition in angiogenesis, focusing on the mechanism of action, quantitative data for representative inhibitors, detailed experimental protocols, and key signaling pathways.

Mechanism of Action of VEGFR-1 Inhibition

VEGFR-1 signaling can contribute to angiogenesis through several mechanisms. It is expressed on vascular endothelial cells, as well as on hematopoietic stem cells and inflammatory cells like monocytes and macrophages, where it regulates chemotaxis.[1] Inhibition of VEGFR-1 can therefore impact angiogenesis through multiple avenues:

-

Direct Inhibition of Endothelial Cell Migration: VEGFR-1 activation by its ligands, particularly PlGF and VEGF-A, promotes the migration of endothelial cells, a crucial step in the formation of new blood vessels.[2] Small molecule inhibitors and neutralizing antibodies that block ligand binding or the receptor's kinase activity can directly impede this migratory response.

-

Modulation of VEGFR-2 Signaling: VEGFR-1 can act as a "decoy" receptor, sequestering VEGF-A and thereby modulating its availability to bind to VEGFR-2, the primary mediator of VEGF-induced endothelial cell proliferation and survival.[3] However, the net effect of VEGFR-1 signaling on VEGFR-2 activity is context-dependent.

-

Inhibition of Inflammatory Cell Recruitment: VEGFR-1 is involved in the recruitment of pro-angiogenic inflammatory cells, such as macrophages, to sites of neovascularization.[4] By blocking this recruitment, VEGFR-1 inhibitors can indirectly suppress the angiogenic process.

Quantitative Data for VEGFR-1 Inhibitors

The development of selective and multi-targeted kinase inhibitors has provided valuable tools to probe the function of VEGFR-1 and to develop anti-angiogenic therapies. The following tables summarize the in vitro inhibitory activity of several representative small molecule inhibitors against VEGFR-1 and their effects on key angiogenic processes.

| Inhibitor | Target(s) | VEGFR-1 IC50 (nM) | Other Kinases Inhibited (IC50, nM) | Reference(s) |

| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-Kit | 0.1 | VEGFR2 (0.2), VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7) | [5] |

| Cediranib | VEGFR1, VEGFR2, VEGFR3, c-Kit, PDGFRβ | 5 | VEGFR2 (<1), VEGFR3 (≤3), c-Kit & PDGFRβ (similar to VEGFR1) | [6] |

| Motesanib | VEGFR1, VEGFR2, VEGFR3, Kit, PDGFR, Ret | 2 | VEGFR2 (3), VEGFR3 (6), Kit (8), PDGFR (84), Ret (59) | [7] |

| Sulfatinib | VEGFR1, VEGFR2, VEGFR3, FGFR1, CSF1R | 2 | VEGFR2 (24), VEGFR3 (1), FGFR1 (15), CSF1R (4) | [7] |

| ZM 306416 | VEGFR1, EGFR | 330 | EGFR (<10) | [7] |

| Inhibitor/Antibody | Assay | Cell Type | Effect | Quantitative Data | Reference(s) |

| Anti-VEGFR-1 Antibody | Proliferation | HUVEC | Increased proliferation (in the absence of exogenous VEGF) | 51.36 ± 2.09% increase over basal levels | [8] |

| Anti-VEGFR-1 Antibody | Migration | Liver Endothelial Cells | Inhibition of migration | 39% inhibition | [9] |

| shRNA against VEGFR-1 | Proliferation | U937 Leukemia Cells | Reduced proliferation | Data not specified | [10] |

| shRNA against VEGFR-1 | Migration | U937 Leukemia Cells | Reduced migration | Data not specified | [10] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of VEGFR-1 inhibitors. The following sections provide protocols for key in vitro and in vivo assays.

In Vitro VEGFR-1 Kinase Inhibition Assay (General Protocol based on ELISA)